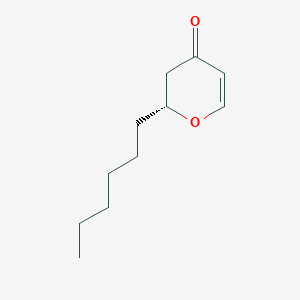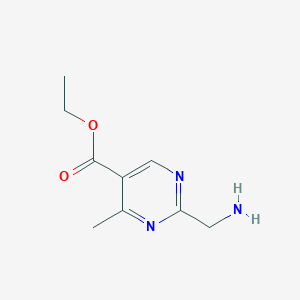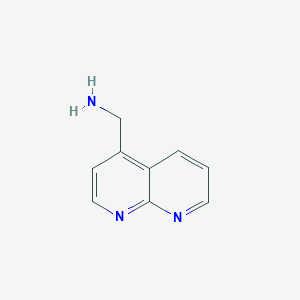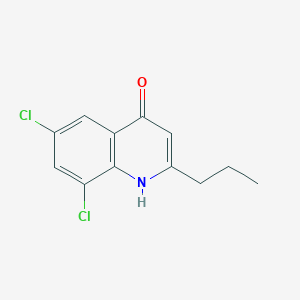![molecular formula C19H20FNO5S2 B12624439 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(2-phenylethyl)benzamide](/img/structure/B12624439.png)
5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(2-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(2-phenylethyl)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a unique combination of functional groups, including a sulfonyl group, a fluorine atom, and a benzamide moiety, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(2-phenylethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the sulfonyl group: This can be achieved by oxidizing tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the fluorine atom: This step often involves electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling with benzamide: The final step involves coupling the sulfonyl-fluoro intermediate with 2-phenylethylamine to form the desired benzamide compound. This can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfonyl group or to reduce the fluorine atom.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of the corresponding thiol or hydrocarbon.
科学的研究の応用
Medicinal Chemistry: This compound could be explored as a potential drug candidate due to its unique structural features and potential biological activity.
Material Science: The compound’s unique functional groups may make it useful in the development of new materials with specific properties, such as enhanced conductivity or stability.
Biological Studies: The compound could be used as a probe to study biological processes involving sulfonyl and fluorine-containing compounds.
作用機序
The mechanism of action of 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(2-phenylethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfonyl group could form strong interactions with amino acid residues, while the fluorine atom could enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the sulfonyl group and have been studied as G protein-gated inwardly-rectifying potassium (GIRK) channel activators.
5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide: This compound is structurally similar but features a furan ring instead of a phenylethyl group.
Uniqueness
5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(2-phenylethyl)benzamide is unique due to its combination of a sulfonyl group, a fluorine atom, and a benzamide moiety. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for further research and development.
特性
分子式 |
C19H20FNO5S2 |
|---|---|
分子量 |
425.5 g/mol |
IUPAC名 |
5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C19H20FNO5S2/c20-18-7-6-15(28(25,26)16-9-11-27(23,24)13-16)12-17(18)19(22)21-10-8-14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2,(H,21,22) |
InChIキー |
CTHAPAYJCZOFNI-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid](/img/structure/B12624358.png)
![(Azetidin-1-yl){4-hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-1,2-dimethyl-1H-benzimidazol-6-yl}methanone](/img/structure/B12624362.png)

![3-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidine-2,4-dione](/img/structure/B12624381.png)
![7-(Trimethylsilyl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12624384.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B12624386.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12624389.png)



![4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine](/img/structure/B12624404.png)

![4-[Diphenyl(pyridin-4-yl)methoxy]but-2-en-1-ol](/img/structure/B12624417.png)
